molecular formula C14H24N2OS B14599692 5-[(Butylsulfanyl)methyl]-4-[(ethylamino)methyl]-2-methylpyridin-3-OL CAS No. 59429-63-9

5-[(Butylsulfanyl)methyl]-4-[(ethylamino)methyl]-2-methylpyridin-3-OL

Cat. No.: B14599692
CAS No.: 59429-63-9
M. Wt: 268.42 g/mol
InChI Key: PEWCWQSTJGNLBB-UHFFFAOYSA-N
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Description

5-[(Butylsulfanyl)methyl]-4-[(ethylamino)methyl]-2-methylpyridin-3-OL is an organic compound with a complex structure that includes a pyridine ring substituted with butylsulfanyl, ethylamino, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Butylsulfanyl)methyl]-4-[(ethylamino)methyl]-2-methylpyridin-3-OL typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative with butylsulfanyl and ethylamino groups under controlled conditions. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-[(Butylsulfanyl)methyl]-4-[(ethylamino)methyl]-2-methylpyridin-3-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur with halogenated reagents.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[(Butylsulfanyl)methyl]-4-[(ethylamino)methyl]-2-methylpyridin-3-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-[(Butylsulfanyl)methyl]-4-[(ethylamino)methyl]-2-methylpyridin-3-OL exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Butylsulfanyl)methyl]-2-methylpyridin-3-OL
  • 5-[(Butylsulfanyl)methyl]-4-[(methylamino)methyl]-2-methylpyridin-3-OL
  • 5-[(Butylsulfanyl)methyl]-4-[(ethylamino)methyl]-3-methylpyridin-2-OL

Uniqueness

5-[(Butylsulfanyl)methyl]-4-[(ethylamino)methyl]-2-methylpyridin-3-OL is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

59429-63-9

Molecular Formula

C14H24N2OS

Molecular Weight

268.42 g/mol

IUPAC Name

5-(butylsulfanylmethyl)-4-(ethylaminomethyl)-2-methylpyridin-3-ol

InChI

InChI=1S/C14H24N2OS/c1-4-6-7-18-10-12-8-16-11(3)14(17)13(12)9-15-5-2/h8,15,17H,4-7,9-10H2,1-3H3

InChI Key

PEWCWQSTJGNLBB-UHFFFAOYSA-N

Canonical SMILES

CCCCSCC1=CN=C(C(=C1CNCC)O)C

Origin of Product

United States

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